molecular formula C29H32O17 B14755832 6,7,14-trimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione

6,7,14-trimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione

Cat. No.: B14755832
M. Wt: 652.6 g/mol
InChI Key: OTHVXIIXNQEQPH-PICHOHMMSA-N
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Description

6,7,14-trimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,9-dioxatetracyclo[66204,16011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the tetracyclic core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other pericyclic processes.

    Introduction of methoxy and hydroxy groups: These functional groups are usually introduced through selective methylation and hydroxylation reactions. Reagents such as methyl iodide and sodium hydroxide are commonly used.

    Glycosylation: The attachment of the sugar moieties is achieved through glycosylation reactions, often using glycosyl donors and acceptors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydroxy groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the compound, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model system for studying complex organic reactions, particularly those involving multiple functional groups and stereocenters.

Biology

In biology, the compound’s glycosylated structure makes it a useful tool for studying carbohydrate-protein interactions and the role of glycosylation in biological processes.

Medicine

Industry

In industry, the compound can be used as a precursor for the synthesis of more complex molecules, as well as in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors through its glycosylated moieties, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **6,7,14-trimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
  • **this compound

Uniqueness

The uniqueness of this compound lies in its complex tetracyclic structure and the presence of multiple methoxy and hydroxy groups

Properties

Molecular Formula

C29H32O17

Molecular Weight

652.6 g/mol

IUPAC Name

6,7,14-trimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione

InChI

InChI=1S/C29H32O17/c1-8-16(30)18(32)20(34)28(42-8)41-7-13-17(31)19(33)21(35)29(44-13)43-12-6-10-15-14-9(26(36)46-25(15)23(12)40-4)5-11(38-2)22(39-3)24(14)45-27(10)37/h5-6,8,13,16-21,28-35H,7H2,1-4H3/t8-,13+,16-,17+,18+,19-,20+,21+,28+,29+/m0/s1

InChI Key

OTHVXIIXNQEQPH-PICHOHMMSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C4=C5C(=C3)C(=O)OC6=C5C(=CC(=C6OC)OC)C(=O)O4)OC)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C4=C5C(=C3)C(=O)OC6=C5C(=CC(=C6OC)OC)C(=O)O4)OC)O)O)O)O)O)O

Origin of Product

United States

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